molecular formula C19H19N3O3S B4664650 N-[3-CARBAMOYL-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

N-[3-CARBAMOYL-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B4664650
M. Wt: 369.4 g/mol
InChI Key: UYDPYKXEKHDEHC-UHFFFAOYSA-N
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Description

N-[3-CARBAMOYL-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CARBAMOYL-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the carbamoyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[3-CARBAMOYL-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-CARBAMOYL-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-CARBAMOYL-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[3-CARBAMOYL-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE include:

    Carbamic acid derivatives: These compounds share the carbamoyl functional group and may have similar reactivity and applications.

    Isoxazole derivatives: These compounds contain the isoxazole ring and may exhibit similar chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-9-5-7-13(8-6-9)15-12(4)26-19(16(15)17(20)23)21-18(24)14-10(2)22-25-11(14)3/h5-8H,1-4H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDPYKXEKHDEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3=C(ON=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-CARBAMOYL-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
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N-[3-CARBAMOYL-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
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N-[3-CARBAMOYL-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
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Reactant of Route 4
N-[3-CARBAMOYL-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
N-[3-CARBAMOYL-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
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N-[3-CARBAMOYL-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

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